molecular formula C11H16BrN B1581318 Benzenemethanamine, 2-bromo-N-butyl- CAS No. 60509-38-8

Benzenemethanamine, 2-bromo-N-butyl-

Cat. No.: B1581318
CAS No.: 60509-38-8
M. Wt: 242.16 g/mol
InChI Key: KZVDERULQMGZSD-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-bromo-N-butyl-: is an organic compound belonging to the class of phenylpropanes. It is characterized by a benzene ring attached to a methanamine group with a bromo substituent at the second position and a butyl group at the nitrogen atom. This compound is commonly used in medical, environmental, and industrial research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination Reaction: The compound can be synthesized by brominating benzenemethanamine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).

  • N-Butylation Reaction: The resulting brominated compound can then undergo N-butyl substitution using butylamine under controlled conditions.

Industrial Production Methods:

  • Batch Process: The compound is typically produced in a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.

  • Purification: The product is then purified using techniques such as recrystallization or distillation to obtain the desired purity.

Types of Reactions:

  • Oxidation: Benzenemethanamine, 2-bromo-N-butyl- can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the bromo group to a hydrogen atom, resulting in the formation of different reduced products.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like sodium iodide (NaI) and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Benzenemethanamine, 2-bromo-N-butyl- can form benzenemethanamine, 2-bromo-N-butyl-oxide.

  • Reduction Products: The reduced product is this compoundhydrogen.

  • Substitution Products: Various substituted products can be formed depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: The compound is investigated for its potential therapeutic properties in drug development. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • Benzenemethanamine, N-methyl-

  • Benzylamine

  • N-Benzyl-N-methylamine

Uniqueness: Benzenemethanamine, 2-bromo-N-butyl- is unique due to its specific structural features, such as the bromo substituent and the butyl group on the nitrogen atom, which influence its reactivity and applications.

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-2-3-8-13-9-10-6-4-5-7-11(10)12/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVDERULQMGZSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40209252
Record name Benzenemethanamine, 2-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60509-38-8
Record name Benzenemethanamine, 2-bromo-N-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060509388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 2-bromo-N-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40209252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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